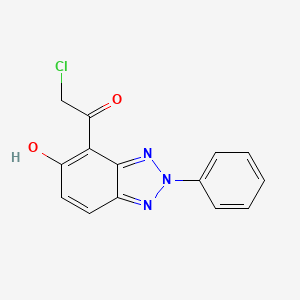![molecular formula C14H13ClN2O B14186552 9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917891-61-3](/img/structure/B14186552.png)
9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a quinoline ring system. The presence of a chlorine atom at the 9th position and three methyl groups at the 1st, 2nd, and 3rd positions further distinguishes this compound. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate precursor with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Cyclization: The next step involves the cyclization of the intermediate product using propargylamine and Cs2CO3/DMSO as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.
化学反応の分析
Types of Reactions
9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 9th position .
科学的研究の応用
9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: has several scientific research applications:
作用機序
The mechanism of action of 9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Pyrrolo[2,3-c]quinolines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolopyrazines: These compounds contain a pyrazine ring instead of a quinoline ring and exhibit different biological activities.
Uniqueness
9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: is unique due to the presence of the chlorine atom at the 9th position and the specific arrangement of methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
917891-61-3 |
|---|---|
分子式 |
C14H13ClN2O |
分子量 |
260.72 g/mol |
IUPAC名 |
9-chloro-1,2,3-trimethyl-6H-pyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C14H13ClN2O/c1-7-8(2)17(3)11-5-4-10-14(13(7)11)9(15)6-12(18)16-10/h4-6H,1-3H3,(H,16,18) |
InChIキー |
KQGJYVHRTRLMDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=C1C3=C(C=C2)NC(=O)C=C3Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B14186505.png)

![N-(2-Ethylphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186519.png)
![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)
![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)



![[4-(1,3-Dioxan-2-yl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14186550.png)
